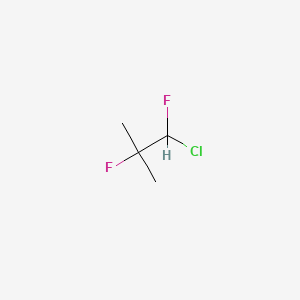
1-Chloro-1,2-difluoro-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,2-difluoro-2-methylpropane is an organic compound with the molecular formula C4H7ClF2 It is a halogenated alkane, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1,2-difluoro-2-methylpropane can be synthesized through the halogenation of 2-methylpropane (isobutane). The process involves the substitution of hydrogen atoms with chlorine and fluorine atoms. This can be achieved using reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions. The reaction typically requires a catalyst, such as iron or aluminum chloride, and is conducted at elevated temperatures to facilitate the halogenation process.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale halogenation reactors where isobutane is exposed to chlorine and fluorine gases. The reaction conditions are carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products. The product is then purified through distillation and other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,2-difluoro-2-methylpropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of 1,2-difluoro-2-methylpropene.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions:
Substitution: Nucleophiles such as NaOH, NH3, or KCN in polar solvents like water or ethanol.
Elimination: Strong bases like KOH or NaOEt in ethanol.
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or H2 with a metal
Properties
CAS No. |
90424-68-3 |
|---|---|
Molecular Formula |
C4H7ClF2 |
Molecular Weight |
128.55 g/mol |
IUPAC Name |
1-chloro-1,2-difluoro-2-methylpropane |
InChI |
InChI=1S/C4H7ClF2/c1-4(2,7)3(5)6/h3H,1-2H3 |
InChI Key |
VEYVNHWIDVKACB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















